molecular formula C15H15BrN2O3 B7550726 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide

6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide

Cat. No. B7550726
M. Wt: 351.19 g/mol
InChI Key: UWWKLSVYSSYHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the class of pyridine carboxamides and is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. This compound also inhibits the activity of certain receptors, such as the adenosine A3 receptor, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In antiviral research, it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide in lab experiments include its high potency and specificity for certain enzymes and receptors. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide. One potential area of research is the development of new anticancer drugs based on this compound. Another area of research is the exploration of its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide involves several steps, including the preparation of 3-bromoanisole, which is then reacted with 2-chloroethyl pyridine-3-carboxylate to form the intermediate product. The intermediate product is then treated with N-methylmorpholine to obtain the final product. The yield of the final product is around 70%, making this method highly efficient.

Scientific Research Applications

The 6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide has shown great potential in medicinal chemistry due to its ability to inhibit certain enzymes and receptors. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, this compound has been used as a building block in the synthesis of various other compounds.

properties

IUPAC Name

6-(3-bromophenoxy)-N-(2-methoxyethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-20-8-7-17-15(19)11-5-6-14(18-10-11)21-13-4-2-3-12(16)9-13/h2-6,9-10H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWKLSVYSSYHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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